molecular formula C11H16N2O2 B1444778 4-Amino-N-(benzyloxy)butanamide CAS No. 1122748-09-7

4-Amino-N-(benzyloxy)butanamide

Katalognummer B1444778
CAS-Nummer: 1122748-09-7
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: UWFTYRVMJBLTNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-Amino-N-(benzyloxy)butanamide” is a small molecule that belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .


Molecular Structure Analysis

The molecular formula of “4-Amino-N-(benzyloxy)butanamide” is C17H20N2O2 . It has an average mass of 284.353 Da and a monoisotopic mass of 284.152466 Da .

Wissenschaftliche Forschungsanwendungen

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors in Diabetes Treatment

Research indicates that derivatives of 4-Amino-N-(benzyloxy)butanamide, such as 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, are potent inhibitors of dipeptidyl peptidase IV (DPP-IV). These inhibitors have been evaluated for their effectiveness in treating type 2 diabetes. For example, certain derivatives demonstrated significant reduction in blood glucose levels during oral glucose tolerance tests (Nitta et al., 2008); (Nitta et al., 2012).

Anticonvulsant Evaluation

Compounds containing 4-Amino-N-(benzyloxy)butanamide moieties have been synthesized and tested for their potential as anticonvulsant agents. Studies include the evaluation of derivatives like N-(2-(benzylamino)-1-substituted-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide, which showed promising results in suppressing electrical seizures in animal models (Ahuja, Husain, & Siddiqui, 2014).

Synthesis of Hybrid Anticonvulsant Agents

The development of new hybrid anticonvulsant agents, combining chemical fragments of known antiepileptic drugs with 4-Amino-N-(benzyloxy)butanamide derivatives, has been a focus in recent research. This approach aims to create compounds with improved potency and safety profiles compared to existing antiepileptic drugs (Kamiński et al., 2015).

Catalysts for HIV Protease Inhibitors Synthesis

In medicinal chemistry, compounds derived from 4-Amino-N-(benzyloxy)butanamide have been used as catalysts. For instance, amino perfluoroalkanesulfonamide compounds derived from diarylprolinols, which include 4-Amino-N-(benzyloxy)butanamide structures, were efficient catalysts for reactions leading to intermediates in the synthesis of HIV protease inhibitors like Darunavir (Lutete & Ikemoto, 2017).

Inflammatory Cytokine Suppression

Novel compounds containing 4-Amino-N-(benzyloxy)butanamide moieties have shown potent inhibitory activities on inflammatory cytokines such as IL-1β and IL-6. These findings suggest potential applications in treating inflammatory diseases (Yoo et al., 2022).

Eigenschaften

IUPAC Name

4-amino-N-phenylmethoxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-8-4-7-11(14)13-15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFTYRVMJBLTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-N-(benzyloxy)butanamide
Reactant of Route 2
Reactant of Route 2
4-Amino-N-(benzyloxy)butanamide
Reactant of Route 3
Reactant of Route 3
4-Amino-N-(benzyloxy)butanamide
Reactant of Route 4
Reactant of Route 4
4-Amino-N-(benzyloxy)butanamide
Reactant of Route 5
Reactant of Route 5
4-Amino-N-(benzyloxy)butanamide
Reactant of Route 6
Reactant of Route 6
4-Amino-N-(benzyloxy)butanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.